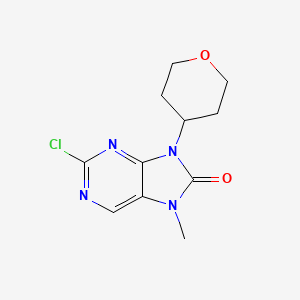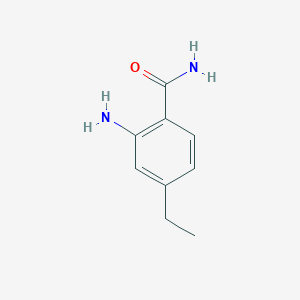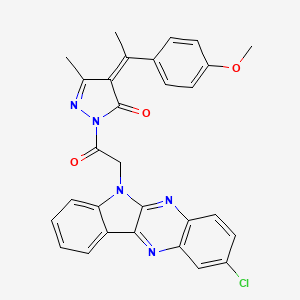
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indoloquinoxaline, pyrazolone, and methoxyphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one involves multiple steps, including the formation of the indoloquinoxaline core, the introduction of the chloro group, and the subsequent coupling with the pyrazolone and methoxyphenyl groups. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The indoloquinoxaline core can intercalate with DNA, affecting gene expression and cellular processes. The pyrazolone and methoxyphenyl groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar compounds include other indoloquinoxaline derivatives and pyrazolone-based molecules. Compared to these compounds, 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 5-chloro-2-(2,3-dihydro-1H-indol-1-yl)aniline
- Benzenamine, 5-chloro-2-(2,3-dihydro-1H-indol-1-yl)-
特性
CAS番号 |
119457-20-4 |
|---|---|
分子式 |
C29H22ClN5O3 |
分子量 |
524.0 g/mol |
IUPAC名 |
(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[1-(4-methoxyphenyl)ethylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H22ClN5O3/c1-16(18-8-11-20(38-3)12-9-18)26-17(2)33-35(29(26)37)25(36)15-34-24-7-5-4-6-21(24)27-28(34)32-22-13-10-19(30)14-23(22)31-27/h4-14H,15H2,1-3H3/b26-16- |
InChIキー |
UGMHZVBWPDOGAE-QQXSKIMKSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
正規SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



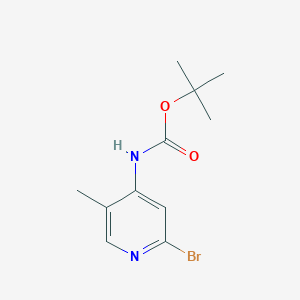
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
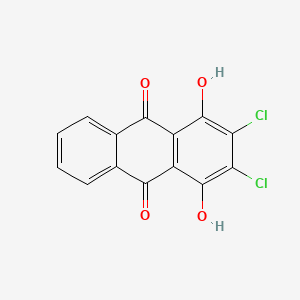
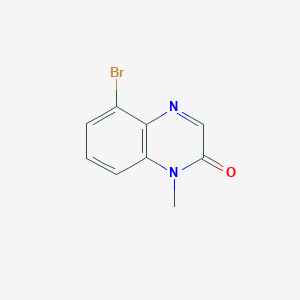
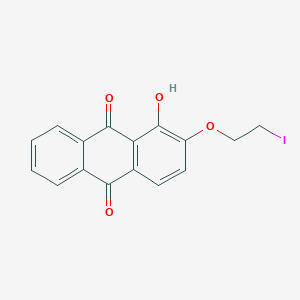

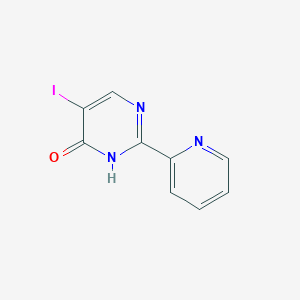
![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
